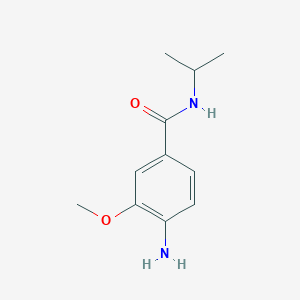
4-Amino-N-isopropyl-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-isopropyl-3-methoxybenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of an amino group, a methoxy group, and a propan-2-yl group attached to the benzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-3-methoxybenzoic acid and propan-2-amine.
Amidation Reaction: The carboxylic acid group of 4-amino-3-methoxybenzoic acid is converted to an amide by reacting with propan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Synthesis: Continuous flow reactors may be used to enhance the efficiency and yield of the synthesis process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
化学反应分析
Types of Reactions
4-Amino-N-isopropyl-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to 4-amino derivatives, particularly against Hepatitis B Virus (HBV) and other viral infections.
- Hepatitis B Virus (HBV) : Research has indicated that derivatives of N-phenylbenzamide, which share structural similarities with 4-amino-N-isopropyl-3-methoxybenzamide, exhibit broad-spectrum antiviral effects. These compounds increase intracellular levels of APOBEC3G (A3G), which inhibits HBV replication. A specific derivative, IMB-0523, demonstrated efficacy against both wild-type and drug-resistant HBV strains in vitro and in vivo using animal models .
- Ebola Virus : Another study focused on 4-(aminomethyl)benzamide derivatives that showed potent inhibitory effects against Ebola and Marburg viruses. These compounds were evaluated for their ability to inhibit viral entry, demonstrating EC50 values below 10 μM, indicating strong antiviral activity. The structure-activity relationship (SAR) studies suggested that modifications to the amine substituent could enhance potency against these filoviruses .
Structural Optimization for Drug Development
The optimization of chemical structures related to 4-amino compounds has been a significant focus in drug development.
- Small Molecule Inhibitors : A series of inhibitors based on 4-(aminomethyl)benzamide have been synthesized to target viral entry mechanisms. These compounds were designed through strategic modifications to improve their pharmacokinetic profiles and metabolic stability. The structural modifications included altering the piperidine ring and introducing conformational restraints to enhance efficacy against viral targets .
- Opioid Receptor Antagonists : Research into N-substituted analogues of benzamides has led to the discovery of new opioid receptor antagonists. These studies utilized the core scaffold derived from 4-amino compounds to develop novel analogues with improved selectivity and potency against specific opioid receptors .
Case Studies and Research Findings
The following table summarizes key findings from various studies involving this compound and its derivatives:
作用机制
The mechanism of action of 4-Amino-N-isopropyl-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
4-amino-3-methoxy-N-pyridin-2-ylbenzamide: Similar structure with a pyridine ring instead of a propan-2-yl group.
3-amino-4-methoxy-N-[3-(propan-2-yl)phenyl]benzamide: Similar structure with a different substitution pattern on the benzene ring.
Uniqueness
4-Amino-N-isopropyl-3-methoxybenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
4-amino-3-methoxy-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13-11(14)8-4-5-9(12)10(6-8)15-3/h4-7H,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRYXRILHQWJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













